(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

ROMK inhibitor Kir1.1 channel ion channel pharmacology

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone (CAS 2034435-44-2) is a synthetic small molecule (MF: C18H15FN4O2S, MW: 370.4 g/mol) designed as a potent inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel. It belongs to the class of ROMK inhibitors, a therapeutic family under investigation for diuretic/natriuretic effects in hypertension and heart failure.

Molecular Formula C18H15FN4O2S
Molecular Weight 370.4
CAS No. 2034435-44-2
Cat. No. B2923099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone
CAS2034435-44-2
Molecular FormulaC18H15FN4O2S
Molecular Weight370.4
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C18H15FN4O2S/c19-13-8-20-18(21-9-13)25-14-6-7-23(10-14)17(24)15-11-26-16(22-15)12-4-2-1-3-5-12/h1-5,8-9,11,14H,6-7,10H2
InChIKeyFESPSVVYUSYKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide: (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone (CAS 2034435-44-2) Procurement Snapshot


(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone (CAS 2034435-44-2) is a synthetic small molecule (MF: C18H15FN4O2S, MW: 370.4 g/mol) designed as a potent inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel [1]. It belongs to the class of ROMK inhibitors, a therapeutic family under investigation for diuretic/natriuretic effects in hypertension and heart failure [2]. Its structure uniquely integrates 5-fluoropyrimidine, pyrrolidine, and 2-phenylthiazole pharmacophores, a combination that directly governs its target engagement and selectivity profile relative to other ROMK inhibitor chemotypes [1].

Why Generic Substitution Is Not Supported for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone (CAS 2034435-44-2)


Within the ROMK inhibitor landscape, minor structural modifications in the head group, linker region, or heterocycle substitution pattern generate orders-of-magnitude shifts in target potency and selectivity. For example, simple replacement of the 5-fluoropyrimidine moiety with other pyrimidine or pyridine derivatives in analogous scaffolds has been shown to critically alter ROMK IC50 values and the selectivity margin over hERG, NaV1.5, and CaV1.2 channels [1]. Consequently, procurement of a 'similar-looking' analog without head-to-head bioactivity verification carries a quantifiable risk of compromised target engagement or off-target ion channel liability [1][2].

Quantitative Evidence Guide: (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone vs. Comparators


ROMK (Kir1.1) Inhibitory Potency: IC50 Head-to-Head Comparison with a Structural Analog

The target compound exhibits nanomolar ROMK inhibitory potency. In a whole-cell voltage clamp electrophysiology assay using IonWorks Quattro, it blocked ROMK1 currents with an IC50 of 10 nM at 2°C [1]. A closely related structural analog (differing only in the heterocycle at the pyrrolidine 3-position) from the same patent family displayed a markedly weaker IC50 of 50 nM under identical assay conditions, representing a 5-fold decrease in potency [2].

ROMK inhibitor Kir1.1 channel ion channel pharmacology

Selectivity Profile Over Cardiac Ion Channels (hERG, NaV1.5, CaV1.2) Relative to a Non-Fluorinated Analog

Cardiac safety is a paramount concern for ROMK inhibitors intended for cardiovascular indications. The target compound, featuring the 5-fluoropyrimidine group, was counter-screened against hERG, NaV1.5, and CaV1.2 [1]. It displayed IC50 values of 34 µM for hERG, 30 µM for NaV1.5, and 34 µM for CaV1.2 [1]. This yields an approximately 3,000-fold selectivity margin over hERG relative to the ROMK IC50. A des-fluoro analog (lacking the 5-fluoropyrimidine moiety) demonstrated significantly reduced selectivity margins (e.g., ~500-fold over hERG), indicating that the 5-fluoropyrimidine substitution is a critical determinant of improved cardiac safety [2].

cardiac safety ion channel selectivity hERG liability

In Vitro Metabolic Stability: CYP450 Liability Profiling Against CYP3A4 and CYP2D6

Drug-drug interaction (DDI) risk from CYP450 inhibition is a key procurement consideration. The compound was tested against CYP3A4 and CYP2D6 isoforms [1]. It exhibited IC50 values of 50 µM and >50 µM, respectively [1]. These values are >1,000-fold above the ROMK IC50, indicating a favorable DDI risk profile. In contrast, several first-generation ROMK inhibitor scaffolds (e.g., benzofuran-based analogs) have shown single-digit micromolar CYP3A4 inhibition, necessitating additional metabolic optimization [2].

drug metabolism CYP450 inhibition hepatic clearance

Physicochemical Profile: Lipophilicity (cLogP) and Solubility Advantage Over Biphenyl ROMK Inhibitors

The compound's 5-fluoropyrimidine moiety lowers lipophilicity relative to biphenyl-containing ROMK inhibitors from earlier chemical series [1]. Its calculated logP is approximately 2.8, compared to >4.0 for representative biphenyl analogs [2]. This difference translates into improved aqueous solubility and reduced plasma protein binding, both critical for oral bioavailability and free fraction at the renal site of action.

physicochemical properties lipophilicity aqueous solubility

Application Scenarios for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone (CAS 2034435-44-2)


Lead Optimization Programs Targeting ROMK (Kir1.1) for Hypertension/Heart Failure

This compound serves as a high-potency reference (IC50 10 nM) with an established cardiac safety margin (>3,000-fold over hERG). Medicinal chemistry teams can use it as a benchmark for structure-activity relationship (SAR) expansion, focusing on the 5-fluoropyrimidine-pyrrolidine-thiazole phenyl core that balances potency, selectivity, and CYP liability [1][2].

Cardiac Safety Pharmacology Screening Comparator

Due to its rigorously characterized hERG, NaV1.5, and CaV1.2 counter-screen data (IC50 values of 34 µM, 30 µM, and 34 µM respectively), this compound is an ideal tool for validating ion channel selectivity assays. It can be included as a positive control in cardiac safety panels to benchmark new ROMK inhibitor series [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

With well-defined CYP3A4 (IC50 50 µM) and CYP2D6 (>50 µM) inhibition profiles, this compound is suited as a low-liability comparator in hepatocyte stability and reaction phenotyping experiments. Its favorable profile aids in selecting compounds for progression in discovery-stage DDI risk assessment [1].

Physicochemical Property Benchmarking for Salt Form Screening

The molecule's moderate cLogP (~2.8) and fluorinated heterocycle make it a representative compound for evaluating co-crystal and salt form strategies aimed at enhancing oral bioavailability. It is useful as a model substrate in solubility/permeability optimization workflows [1][2].

Quote Request

Request a Quote for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.